molecular formula C15H14F3N5O B2965251 1-(2-aminoethyl)-5-(3-(trifluoromethyl)benzyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one CAS No. 1105196-89-1

1-(2-aminoethyl)-5-(3-(trifluoromethyl)benzyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one

Cat. No.: B2965251
CAS No.: 1105196-89-1
M. Wt: 337.306
InChI Key: MQJQTEQYNCKRQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Aminoethyl)-5-(3-(trifluoromethyl)benzyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one is a pyrazolopyrimidinone derivative characterized by two key substituents:

  • Position 5: A 3-(trifluoromethyl)benzyl group, contributing lipophilicity and metabolic stability due to the electron-withdrawing trifluoromethyl (-CF3) moiety.

Pyrazolo[3,4-d]pyrimidinones are purine analogs with demonstrated pharmacological activities, including antitumor, kinase inhibition, and enzyme modulation . The structural flexibility of this scaffold allows for diverse substitutions, enabling fine-tuning of biological activity and physicochemical properties.

Properties

IUPAC Name

1-(2-aminoethyl)-5-[[3-(trifluoromethyl)phenyl]methyl]pyrazolo[3,4-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14F3N5O/c16-15(17,18)11-3-1-2-10(6-11)8-22-9-20-13-12(14(22)24)7-21-23(13)5-4-19/h1-3,6-7,9H,4-5,8,19H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQJQTEQYNCKRQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)CN2C=NC3=C(C2=O)C=NN3CCN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14F3N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(2-aminoethyl)-5-(3-(trifluoromethyl)benzyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one is a member of the pyrazolo-pyrimidine class, which has garnered interest due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

  • Molecular Formula : C13H13F3N4O
  • Molecular Weight : 300.27 g/mol
  • CAS Number : 120068-79-3

This compound features a trifluoromethyl group, which is known to enhance lipophilicity and biological activity in various chemical classes.

  • Adenosine Receptor Modulation : Research indicates that derivatives of this compound can interact with adenosine receptors, particularly the hA3 receptor, exhibiting nanomolar affinity. This interaction suggests potential applications in treating conditions related to adenosine signaling pathways, such as inflammation and cancer .
  • Inhibition of Enzymatic Targets : The compound's structure allows it to act as an inhibitor for several enzymes, including dihydroorotate dehydrogenase (DHODH), which is a validated target for antimalarial drugs. In clinical studies, similar compounds have shown efficacy against Plasmodium falciparum, indicating a promising avenue for malaria treatment .

Therapeutic Potential

The compound has been investigated for various therapeutic applications:

  • Antimalarial Activity : As noted, compounds with similar structures have demonstrated the ability to prevent P. falciparum infections in clinical settings. The inhibition of DHODH is particularly noteworthy as it provides a dual-action mechanism by targeting both blood and liver stages of the malaria parasite .
  • Anti-inflammatory Effects : Given its interaction with adenosine receptors, this compound may also possess anti-inflammatory properties, making it a candidate for treating inflammatory diseases .

Case Studies

  • Clinical Trials on Malaria : In a Phase IIa clinical study, a related compound targeting DHODH was able to provide single-dose cures for P. falciparum malaria in patients. The study highlighted the compound's long half-life and effectiveness against resistant strains .
  • Adenosine Receptor Studies : A study focusing on pyrazolo[4,3-e][1,2,4]triazolo derivatives demonstrated that modifications at the benzyl position could significantly alter receptor affinity profiles, suggesting that similar modifications in our compound might yield beneficial pharmacological properties .

Summary of Biological Activities

Activity TypeTargetAffinity (nM)Reference
Adenosine ReceptorhA3~100
Enzyme InhibitionDHODHPotent
Antimalarial EfficacyP. falciparumEffective

Comparison with Related Compounds

Compound NameStructure TypeBiological Activity
1-(3-Trifluoromethyl-Benzyl)-1H-PyrazolePyrazole derivativeAdenosine receptor modulator
5-Amino-1-(2,6-dichloro-4-trifluoromethyl)phenyl-pyrazolePyrazole derivativeDHODH inhibitor

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related pyrazolopyrimidinones, focusing on substituent effects, synthesis strategies, and inferred biological implications.

Substituent Variations and Their Implications

Table 1: Key Substituents and Properties of Selected Analogs
Compound Name Position 1 Substituent Position 5 Substituent Notable Features Reference
Target Compound 2-Aminoethyl 3-(Trifluoromethyl)benzyl Enhanced solubility and lipophilicity
1-(1,1-Dioxidotetrahydrothiophen-3-yl) 1,1-Dioxidotetrahydrothiophen-3-yl 4-(Trifluoromethyl)benzyl Sulfone group for polarity modulation
Example 33 (Chromen-4-one derivative) Ethyl-linked chromen-4-one 3-Fluorophenyl Antitumor activity (inferred)
12d (ALDH1A inhibitor) Oxetan-3-ylmethyl 3-Fluorobenzylthio ALDH1A subfamily selectivity
5-Amino-1-(3-bromophenyl) 3-Bromophenyl None (unsubstituted) Halogen for electronic effects
Key Observations:

Position 1 Modifications: The 2-aminoethyl group in the target compound contrasts with bulkier substituents like oxetan-3-ylmethyl (in 12d) or chromen-4-one (Example 33). Smaller hydrophilic groups may improve solubility but reduce membrane permeability compared to lipophilic alternatives .

Position 5 Modifications :

  • The 3-(trifluoromethyl)benzyl group is structurally similar to 4-(trifluoromethyl)benzyl in , but the meta-substitution may alter steric interactions in enzymatic pockets.
  • Thioether substituents (e.g., 3-fluorobenzylthio in 12d) can modulate redox activity and enzyme inhibition profiles .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.